molecular formula C12H14BFN2O4S B2976916 [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid CAS No. 2415163-55-0

[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid

Cat. No.: B2976916
CAS No.: 2415163-55-0
M. Wt: 312.12
InChI Key: ZQDPDWALEXQWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a benzothiazole ring, which is further substituted with a tert-butoxycarbonylamino group and a fluorine atom. The unique structural features of this compound make it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the tert-butoxycarbonylamino group and the fluorine atom. The final step involves the introduction of the boronic acid group through a suitable boronation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.

    Reduction: Reduction reactions can target the benzothiazole ring or the tert-butoxycarbonylamino group, resulting in the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Biology: In biological research, this compound can be used as a probe or ligand for studying enzyme activity, protein interactions, and cellular processes. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays and imaging studies.

Medicine: In medicine, this compound has potential applications in drug discovery and development. Its ability to form stable complexes with biomolecules makes it a candidate for designing inhibitors or modulators of specific enzymes or receptors.

Industry: In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzothiazole ring and the fluorine atom contribute to the compound’s binding affinity and specificity, enhancing its effectiveness in targeting biological pathways.

Comparison with Similar Compounds

    [2-(Tert-butoxycarbonylamino)-1,3-benzothiazol-4-yl]boronic acid: Similar structure but lacks the fluorine atom.

    [2-(Amino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid: Similar structure but lacks the tert-butoxycarbonyl group.

    [2-(Tert-butoxycarbonylamino)-7-chloro-1,3-benzothiazol-4-yl]boronic acid: Similar structure but has a chlorine atom instead of fluorine.

Uniqueness: The presence of both the tert-butoxycarbonylamino group and the fluorine atom in [2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the tert-butoxycarbonylamino group provides steric hindrance and protection, making it more selective in its interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[7-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BFN2O4S/c1-12(2,3)20-11(17)16-10-15-8-6(13(18)19)4-5-7(14)9(8)21-10/h4-5,18-19H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDPDWALEXQWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=C(C=C1)F)SC(=N2)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.